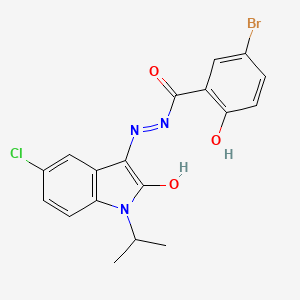

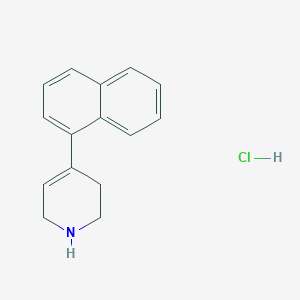

![molecular formula C22H20Cl3N5OS B2708276 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-05-8](/img/structure/B2708276.png)

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiazole and triazole rings are also found in various biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step protocols involving reactions like aminomethylation .Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Applications De Recherche Scientifique

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives, including compounds with structures similar to the one , have been explored. These compounds are synthesized and screened for their activity against various microorganisms, demonstrating good to moderate antimicrobial activities. The development of these compounds highlights the potential for new antimicrobial agents, addressing the increasing concern over antibiotic resistance (H. Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of triazole derivatives have also been investigated. Through the synthesis of various compounds, including those incorporating piperazine units, researchers have identified derivatives that exhibit high and dose-dependent analgesic and anti-inflammatory activities without causing gastric lesions, suggesting their potential as safer alternatives for pain and inflammation management (B. Tozkoparan et al., 2004).

Antihypertensive Agents

Compounds with a piperazinyl-1H-1,2,4-triazol-3-amine structure have been synthesized and evaluated for their antihypertensive and diuretic activities. One such compound demonstrated significant antihypertensive effects through ganglionic blocking activity, highlighting the potential of these derivatives in developing new treatments for hypertension (W. E. Meyer et al., 1989).

Anti-diabetic Drugs

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities indicate the promising potential of these compounds in diabetes treatment. Their antioxidant properties and minimal cytotoxicity further support their therapeutic application (B. Bindu et al., 2019).

Antifungal Compound

The investigation into the solubility, thermodynamics, and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class reveals insights into its pharmacologically relevant physicochemical properties. This research underlines the importance of understanding the solubility and distribution behavior of such compounds in developing effective antifungal therapies (T. Volkova et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dichlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl3N5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-5-6-17(24)18(25)11-14)29-9-7-28(8-10-29)16-4-2-3-15(23)12-16/h2-6,11-12,19,31H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOEMQGWPCBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

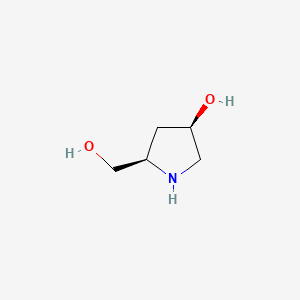

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)

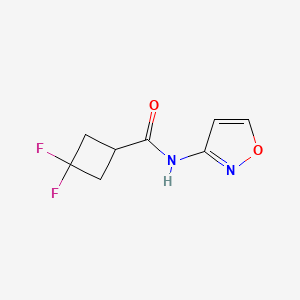

![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)

![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2708206.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2708208.png)

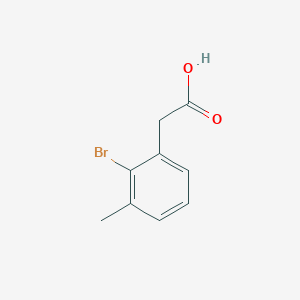

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)